molecular formula C13H18N4O B7056090 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile

5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B7056090
M. Wt: 246.31 g/mol
InChI Key: MCSPHMSVQKIRHI-UHFFFAOYSA-N
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Description

5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrrolidine ring and a pyrazine ring, making it a part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

The synthesis of 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, cyclization, ring annulation, and cycloaddition are some of the methods used to synthesize pyrrolopyrazine derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring. Common reagents and conditions for these reactions include solvents like methanol or ethanol and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action for 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including kinase inhibition and antimicrobial activity. The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

    5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.

    Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities. Compared to these compounds, 5-[2-(3-Hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile stands out due to its unique combination of a pyrrolidine ring and a pyrazine ring, which may contribute to its distinct biological activities.

Properties

IUPAC Name

5-[2-(3-hydroxypropyl)-2-methylpyrrolidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(5-3-7-18)4-2-6-17(13)12-10-15-11(8-14)9-16-12/h9-10,18H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSPHMSVQKIRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C2=NC=C(N=C2)C#N)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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